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Compound of Interest

Compound Name: G007-LK

Cat. No.: B15586906 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
G007-LK is a potent and selective small-molecule inhibitor of Tankyrase-1 (TNKS1) and

Tankyrase-2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2]

Dysregulation of this pathway is a critical factor in the development of various cancers,

particularly colorectal cancer (CRC).[3] G007-LK functions by binding to the adenosine pocket

of the PARP domain of Tankyrases, which prevents the PARsylation-dependent degradation of

AXIN.[1] This leads to the stabilization of the β-catenin destruction complex, promoting the

degradation of β-catenin and thereby inhibiting Wnt signaling.[4][5] These application notes

provide a comprehensive overview of the preclinical pharmacokinetic properties of G007-LK
and detailed protocols for its analysis.

Data Presentation
The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of

G007-LK from preclinical studies.

In Vitro Activity of G007-LK
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Parameter TNKS1 TNKS2
Cellular (Wnt
Signaling)

Reference

Biochemical IC₅₀ 46 nM 25 nM - [1]

Cellular IC₅₀ - - 50 nM [1]

In Vivo Pharmacokinetics of G007-LK in Mice
Table 1: Pharmacokinetic Parameters of G007-LK in CD-1 Mice[6]

Administr
ation
Route

Dose
(mg/kg)

Cl_obs
(mL/min/k
g)

Vss_obs
(L/kg)

t½ (h)
AUClast
(ng·h/mL)

F (%)

Intravenou

s (i.v.)
1 16.8 2.1 2.9 993 -

Intraperiton

eal (i.p.)
5 - - 2.7 2358 28

Table 2: Pharmacokinetic Parameters of G007-LK in ICR Mice following Oral Administration in

Chow[7]

Parameter Value

Dose 100 mg/kg in chow (approx. 10 mg/kg/day)

Cmax 762.5 ± 40.28 ng/mL (1.44 ± 0.08 µM)

t½ 4.17 h

AUC(0-t) 4119.80 ng·h/mL

AUC(0-∞) 4770.32 ng·h/mL

Bioavailability (F) 22.22%
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In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of G007-LK
in mice.

Materials:

G007-LK

Vehicle for selected administration route (see below)

CD-1 or ICR mice

Standard laboratory equipment for animal handling and dosing

Blood collection supplies (e.g., EDTA-coated tubes)

Centrifuge

LC-MS/MS system for bioanalysis

Protocols for Formulation and Administration:

Intravenous (i.v.) Administration:

Prepare the vehicle: 10% dimethyl sulfoxide (DMSO), 60% PEG400, 30% saline.[6]

Dissolve G007-LK in the vehicle to the desired concentration (e.g., for a 1 mg/kg dose).[6]

Administer the formulation via tail vein injection.

Intraperitoneal (i.p.) Administration:

Prepare the vehicle: 15% DMSO, 17.5% Cremophor EL, 8.75% ethanol, 8.75% Miglyol

810N, 50% PBS.[6][7]

Dissolve G007-LK in the vehicle to the desired concentration (e.g., for a 5 mg/kg dose).[6]

Administer the formulation via intraperitoneal injection.
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Oral Gavage Administration:

Prepare the vehicle: 15% DMSO, 17.5% Cremophor EL, 8.75% Miglyol 810 N, 8.75%

ethanol in phosphate-buffered saline (PBS).[7]

Suspend G007-LK in the vehicle to the desired concentration.

Administer the suspension orally using a gavage needle.

Oral Administration in Chow:

Incorporate G007-LK into standard rodent chow at the desired concentration (e.g., 100

mg/kg of chow).[7]

Provide the medicated chow to the animals ad libitum.[7]

Blood Sample Collection and Processing:

Collect blood samples (approximately 50-100 µL) at predetermined time points post-dose

(e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method such as tail vein or

saphenous vein sampling.

For terminal blood collection, cardiac puncture can be performed under anesthesia.[7]

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate

plasma.

Store the plasma samples at -80°C until analysis.

Bioanalysis:

Quantify the concentration of G007-LK in plasma samples using a validated LC-MS/MS

method.

Calculate pharmacokinetic parameters (Cmax, t½, AUC, etc.) using non-compartmental

analysis with appropriate software.
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Wnt/β-Catenin Signaling Pathway Analysis (TCF/LEF
Luciferase Reporter Assay)
This assay quantifies the inhibition of Wnt/β-catenin signaling by G007-LK in a cellular context.

Materials:

HEK293T cells (or other suitable cell line)

TCF/LEF-driven firefly luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)

Renilla luciferase control plasmid (for normalization)

Lipofectamine 2000 or other transfection reagent

DMEM with 10% FBS

Wnt3a conditioned media or recombinant Wnt3a

G007-LK

Dual-Luciferase Reporter Assay System

Luminometer

Protocol:

Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at

the time of transfection.

Co-transfect the cells with the TOPFlash and Renilla luciferase plasmids using a suitable

transfection reagent according to the manufacturer's instructions.

After 24 hours, replace the medium with fresh DMEM containing 10% FBS and Wnt3a (to

stimulate the pathway).

Add serial dilutions of G007-LK or vehicle (DMSO) to the wells.
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Incubate the cells for another 24 hours.

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-

luciferase assay system and a luminometer.

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for

transfection efficiency and cell number.

Calculate the IC₅₀ value for G007-LK by plotting the normalized luciferase activity against

the log of the G007-LK concentration.
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Caption: Mechanism of action of G007-LK in the Wnt/β-catenin signaling pathway.
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Caption: Experimental workflows for in vivo pharmacokinetic and in vitro Wnt signaling

analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15586906?utm_src=pdf-body
https://www.benchchem.com/product/b15586906?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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